

Application Notes and Protocols for Chromosome R-Banding Using Olivomycin

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Compound of Interest

Compound Name: Olivomycin

Cat. No.: B1226810

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Introduction

Olivomycin, an aureolic acid antibiotic, is a fluorescent dye that selectively binds to guanine-cytosine (GC)-rich regions of DNA. This property makes it a valuable tool in cytogenetics for producing R-banding patterns on metaphase chromosomes. R-banding is a chromosome banding technique that yields a pattern opposite to that of G-banding, where the telomeric regions, typically GC-rich, stain darkly. These application notes provide detailed protocols for the use of **Olivomycin** in chromosome R-banding, data presentation guidelines, and a visualization of the experimental workflow.

The fluorescence of **Olivomycin** is significantly enhanced upon binding to GC-rich DNA, allowing for the visualization of R-bands under a fluorescence microscope.^[1] This technique is particularly useful for the analysis of chromosomal abnormalities involving telomeres and for studies where a reverse banding pattern is advantageous for chromosome identification and analysis. **Olivomycin** is closely related to Chromomycin A3 and they are often used interchangeably to achieve similar R-banding results.^[1]

Data Presentation

The following tables summarize key quantitative and qualitative data for the application of **Olivomycin** in chromosome R-banding.

Table 1: Reagents and Solutions for **Olivomycin** R-Banding

Reagent/Solution	Composition	Storage/Stability
Olivomycin Stock Solution	1 mg/mL in methanol	Store at -20°C, protected from light. Stable for several months.
Mcllvaine's Buffer (pH 7.0)	0.1 M Citric Acid, 0.2 M Na ₂ HPO ₄	Store at 4°C. Stable for several weeks.
Staining Solution	10-50 µg/mL Olivomycin in Mcllvaine's Buffer containing 5-10 mM MgCl ₂	Prepare fresh before use.
Antifade Mounting Medium	Commercially available or laboratory-prepared (e.g., with p-phenylenediamine)	Store according to manufacturer's instructions or at 4°C in the dark.

Table 2: Instrumental Parameters for Fluorescence Microscopy

Parameter	Recommended Setting	Notes
Excitation Wavelength	~440 nm	The banding pattern may be dependent on the specific excitation wavelength used.
Emission Filter	Long-pass filter >480 nm	To capture the enhanced fluorescence of the Olivomycin-DNA complex.
Objective Lens	63x or 100x oil immersion	For high-resolution imaging of chromosome bands.
Exposure Time	Variable	Adjust to obtain optimal signal-to-noise ratio without saturation.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on specific cell types and laboratory conditions.

Protocol 1: Preparation of Metaphase Chromosome Spreads

- Culture cells (e.g., peripheral blood lymphocytes, amniocytes, or chorionic villus samples) under standard laboratory conditions.
- Arrest cells in metaphase by adding a mitotic inhibitor (e.g., Colcemid at a final concentration of 0.1 µg/mL) to the culture and incubating for 1-2 hours.
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes to swell the cells.
- Fix the cells by adding freshly prepared ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 2-3 times.
- Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm to spread the chromosomes.
- Allow the slides to air dry. The slides can be aged at room temperature for several days or "baked" at 60°C for a few hours to improve chromosome adhesion and banding quality.

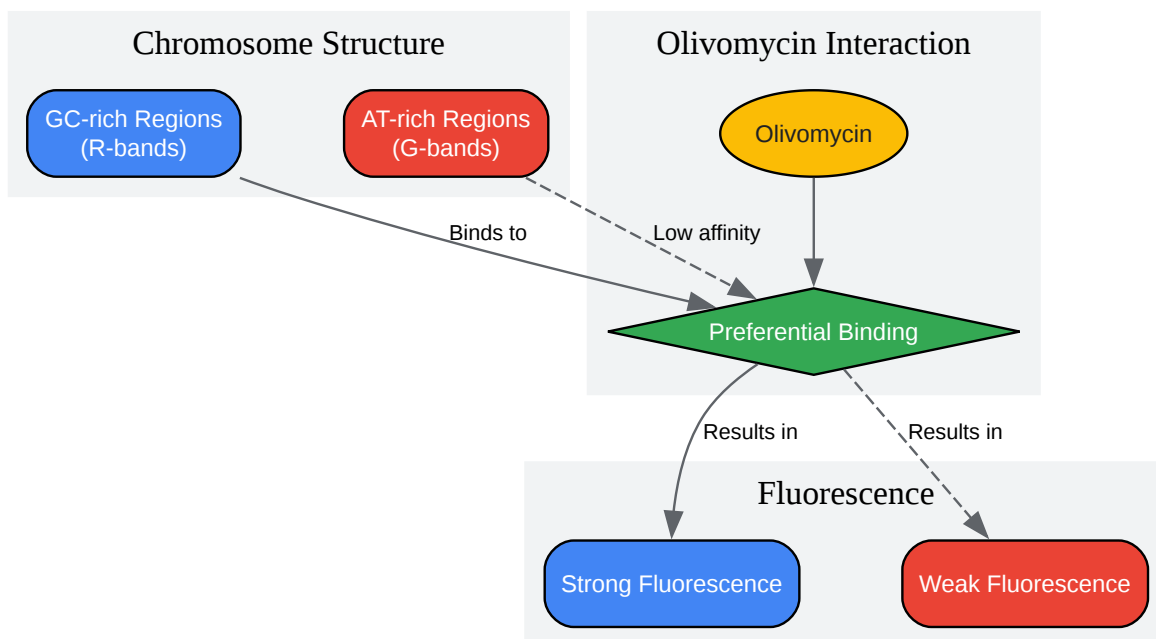
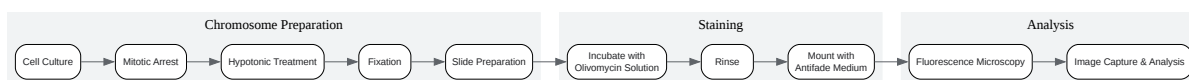
Protocol 2: Olivomycin R-Banding Procedure

- Prepare the **Olivomycin** staining solution by diluting the stock solution to a final concentration of 10-50 µg/mL in McIlvaine's buffer (pH 7.0) containing 5-10 mM MgCl₂.
- Place the slides with metaphase spreads in a Coplin jar containing the staining solution.
- Incubate for 10-20 minutes at room temperature in the dark.
- Briefly rinse the slides in McIlvaine's buffer.
- Mount a coverslip using an antifade mounting medium.

- Observe the slides under a fluorescence microscope equipped with the appropriate filters for **Olivomycin**.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the logical workflow of the **Olivomycin** R-banding experiment and the underlying principle of differential staining.



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References

- 1. Reverse banding on chromosomes produced by a guanosine-cytosine specific DNA binding antibiotic: olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
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